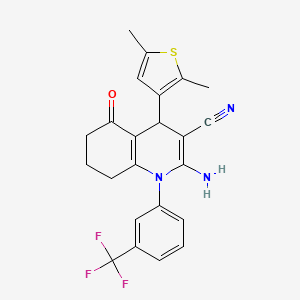![molecular formula C22H18N4O2S2 B11641822 3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641822.png)
3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the chemical formula C27H27N5O2S2 , is a fascinating member of the pyrido[1,2-a]pyrimidin-4-one family. Its systematic name might be a mouthful, but its structure holds promise for various applications.
Méthodes De Préparation
Synthetic Routes::
Thiazolidinone Formation: The compound can be synthesized by reacting an appropriate thiazolidinone precursor with an allyl-substituted benzaldehyde
Condensation Reaction: Another approach involves condensing a benzylamine derivative with a pyrido[1,2-a]pyrimidin-4-one scaffold, leading to the desired compound.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories often prepare this compound using the synthetic routes mentioned above.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The allyl group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: Reduction of the thiazolidinone moiety may yield amines or other derivatives.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Oxidation: Potassium permanganate (KMnO₄), dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a catalyst.
Substitution: Alkyl halides, nucleophiles (e.g., amines).
Major Products:: The primary products depend on the specific reaction conditions and substituents. Oxidation leads to carboxylic acids, while reduction generates amines.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure and potential interactions with cellular targets.
Biological Studies: Its impact on cell signaling pathways and enzymatic processes is of interest.
Materials Science: The compound’s properties may find applications in organic electronics or sensors.
Mécanisme D'action
The compound likely interacts with specific protein targets, modulating cellular pathways. Further studies are needed to elucidate its precise mechanism.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C22H18N4O2S2 |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
(5Z)-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18N4O2S2/c1-2-11-26-21(28)17(30-22(26)29)13-16-19(23-14-15-8-4-3-5-9-15)24-18-10-6-7-12-25(18)20(16)27/h2-10,12-13,23H,1,11,14H2/b17-13- |
Clé InChI |
LLINDGUNXDUNOB-LGMDPLHJSA-N |
SMILES isomérique |
C=CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)/SC1=S |
SMILES canonique |
C=CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4=CC=CC=C4)SC1=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-(3,4-dimethoxyphenyl)-2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11641745.png)
![4-(5-{(Z)-[1-(4-ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11641750.png)
![4-[(8-Methoxy-2-methyl-4-quinolyl)amino]phenol](/img/structure/B11641758.png)
![N-(4-chlorophenyl)-5-cyano-4-(4-methoxyphenyl)-2-methyl-6-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11641770.png)



![(5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11641797.png)

![N-({N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide](/img/structure/B11641807.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B11641827.png)
![4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B11641833.png)
![methyl (3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11641836.png)

